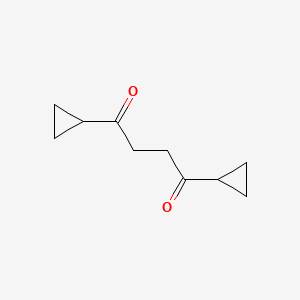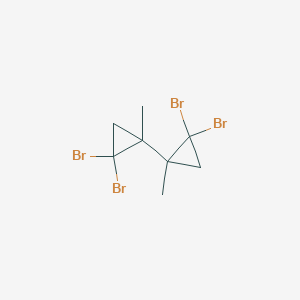
1-叠氮基-2-乙氧基乙烷
描述
1-Azido-2-ethoxyethane is a chemical compound with the molecular formula C4H9N3O . It contains 16 bonds in total, including 7 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of 1-Azido-2-ethoxyethane consists of 4 Carbon atoms, 9 Hydrogen atoms, 3 Nitrogen atoms, and 1 Oxygen atom . It has a total of 16 bonds, including 7 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, and 1 ether (aliphatic) .
Chemical Reactions Analysis
1-Azido-2-ethoxyethane can participate in various chemical reactions. For example, it can undergo azide–alkene cycloaddition reactions to form a wide range of 1,2,3-triazolines . This reaction can be catalyzed by metals such as copper, ruthenium, iridium, or silver .
Physical And Chemical Properties Analysis
1-Azido-2-ethoxyethane is a liquid with a refractive index of n/D 1.4374 and a density of 0.99954 g/mL . Its empirical formula is C6H13N3O2, and it has a molecular weight of 159.19 .
科学研究应用
1. 与亲核试剂的反应
对乙炔醚类化合物的化学性质进行了研究,包括与几种亲核试剂发生反应的1,1-二叠氮基-1-乙氧基乙烷,这种化合物与1-叠氮基-2-乙氧基乙烷相关。这些反应受亲核试剂的强度和反应温度的影响,导致各种副反应和不同化合物的形成 (Sinnema & Arens, 1957)。
2. 与胺类物质的相互作用
另一项研究关注了1,1-二叠氮基-1-乙氧基乙烷与胺类物质的相互作用,探讨了类似乙酰胺基叠氮酸盐和N,N'-二-n-丁基乙酰胺基叠氮酸盐等物质的形成。不同胺类物质导致反应的差异,展示了该化合物在合成各种叠氮衍生物方面的实用性 (Sinnema & Arens, 2010)。
3. 在环氧化反应中的催化活性
一项关于铜(II)配合物的研究发现,其中包括一个叠氮衍生物,在环辛烯的环氧化反应中作为活性催化剂。这表明叠氮衍生物,包括与1-叠氮基-2-乙氧基乙烷相关的化合物,在各种化学反应中具有潜在的催化应用 (Bera et al., 2010)。
4. 合成高能叠氮酯
合成高能叠氮酯的研究显示了使用叠氮化合物制备稳定和高能量材料的潜力。这在推进剂和烟火工业等领域可能有应用 (Pant et al., 2006)。
5. 叠氮自由基的阳极加成
对叠氮自由基与烯烃的阳极加成进行的研究揭示了叠氮化合物的电化学方面。这项研究可能对有机合成和电化学应用产生影响 (Plzak & Wendt, 1983)。
作用机制
Target of Action
1-Azido-2-ethoxyethane primarily targets nucleophilic sites within biological molecules. These targets often include proteins and nucleic acids, where the azido group can participate in click chemistry reactions, particularly azide-alkyne cycloadditions .
Mode of Action
The azido group in 1-Azido-2-ethoxyethane interacts with alkyne groups through a 1,3-dipolar cycloaddition reaction, forming stable triazole rings. This reaction is highly specific and efficient, often facilitated by copper catalysts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) . The formation of triazoles can lead to significant changes in the structure and function of the target molecules, potentially altering their biological activity.
Biochemical Pathways
The biochemical pathways affected by 1-Azido-2-ethoxyethane are those involving the synthesis and modification of proteins and nucleic acids. The introduction of triazole rings can disrupt normal biochemical processes, leading to altered signaling pathways and metabolic activities . This can have downstream effects such as changes in gene expression, protein function, and cellular metabolism.
Pharmacokinetics
The pharmacokinetics of 1-Azido-2-ethoxyethane involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through passive diffusion due to its small size and moderate polarity. It can be distributed throughout the body, potentially crossing cell membranes and reaching intracellular targets. Metabolism may involve reduction of the azido group to amines, and the compound is excreted primarily through renal pathways .
Result of Action
At the molecular level, the action of 1-Azido-2-ethoxyethane results in the formation of stable triazole rings within target molecules. This can lead to changes in the molecular structure and function of proteins and nucleic acids, potentially inhibiting their normal biological activities. At the cellular level, these changes can result in altered cell signaling, disrupted metabolic processes, and potentially cell death if critical pathways are affected .
Action Environment
The efficacy and stability of 1-Azido-2-ethoxyethane are influenced by environmental factors such as temperature, pH, and the presence of catalysts. The azide-alkyne cycloaddition reaction is typically more efficient at higher temperatures and in the presence of copper catalysts. The stability of the compound can be affected by pH, with extreme pH conditions potentially leading to degradation .
: Thermal azide–alkene cycloaddition reactions : 1-Azido-2-(2-azidoethoxy)ethane | ChemSpider
生化分析
Biochemical Properties
1-Azido-2-ethoxyethane plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds through azide-alkyne cycloaddition reactions. This compound interacts with various enzymes and proteins, facilitating the formation of triazoles, which are important in medicinal chemistry. The azido group in 1-Azido-2-ethoxyethane can react with alkyne groups in the presence of copper catalysts, leading to the formation of 1,2,3-triazoles. These interactions are crucial for the development of new pharmaceuticals and bioactive molecules .
Cellular Effects
1-Azido-2-ethoxyethane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form triazoles through click chemistry reactions allows it to be used in labeling and tracking biomolecules within cells. This can lead to changes in cell function, including alterations in metabolic pathways and gene expression profiles .
Molecular Mechanism
The molecular mechanism of 1-Azido-2-ethoxyethane involves its interaction with biomolecules through the azide-alkyne cycloaddition reaction. This reaction is highly specific and efficient, allowing for the selective modification of biomolecules. The azido group in 1-Azido-2-ethoxyethane binds to alkyne groups in the presence of a copper catalyst, forming stable triazole linkages. This process can lead to enzyme inhibition or activation, depending on the target biomolecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Azido-2-ethoxyethane can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or light. Long-term studies have shown that 1-Azido-2-ethoxyethane can have lasting effects on cellular function, particularly in in vitro studies where it is used for labeling and tracking purposes .
Dosage Effects in Animal Models
The effects of 1-Azido-2-ethoxyethane vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used for biochemical labeling without significant adverse effects. At high doses, 1-Azido-2-ethoxyethane can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These threshold effects are important for determining safe and effective dosages for research and potential therapeutic applications .
Metabolic Pathways
1-Azido-2-ethoxyethane is involved in various metabolic pathways, particularly those related to the synthesis of heterocyclic compounds. The compound interacts with enzymes and cofactors involved in azide-alkyne cycloaddition reactions, leading to the formation of triazoles. These reactions can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, 1-Azido-2-ethoxyethane is transported and distributed through interactions with transporters and binding proteins. The compound’s azido group allows it to be selectively targeted to specific cellular compartments, where it can accumulate and exert its effects. This selective localization is important for its use in biochemical labeling and tracking studies .
Subcellular Localization
1-Azido-2-ethoxyethane is localized to specific subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. This subcellular localization is crucial for its activity and function in biochemical reactions .
属性
IUPAC Name |
1-azido-2-ethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c1-2-8-4-3-6-7-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQYZYHTUVNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501754 | |
| Record name | 1-Azido-2-ethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62634-47-3 | |
| Record name | 1-Azido-2-ethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1658837.png)
![3-[[4-[(E)-[1-(3-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B1658839.png)


![Methyl 4-[(2-fluorophenyl)methylidene]-1-(3-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1658846.png)

methanone](/img/structure/B1658849.png)
![Cyanamide, [[(4-methoxyphenyl)(2-oxo-2-phenylethyl)amino]methylene]-](/img/structure/B1658850.png)
![6-(furan-2-yl)-5-(2-methylpropanoyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B1658851.png)
![Benzoic acid, 3-[(mercaptoacetyl)amino]-](/img/structure/B1658852.png)
![(2Z)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-3-methyl-2,3-dihydro-1,3-benzothiazole](/img/structure/B1658855.png)



